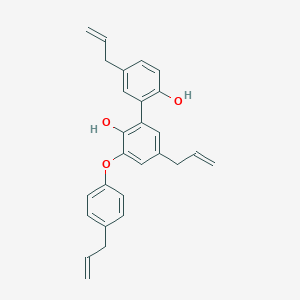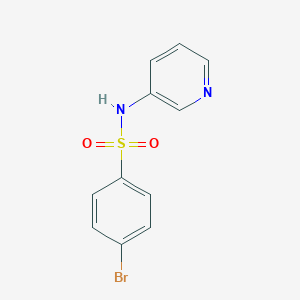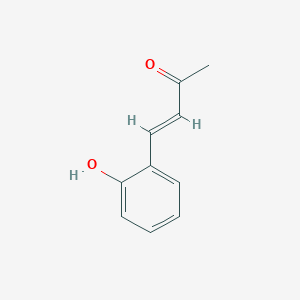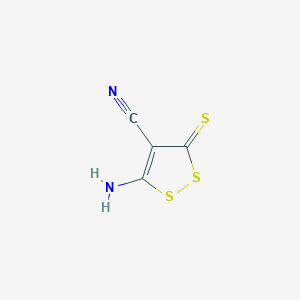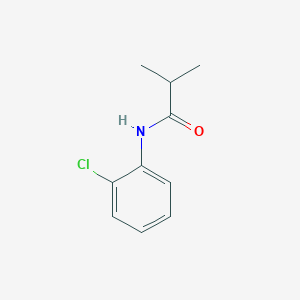
3,11,12,21-tetrahydro-1H-yohimban-14-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,11,12,21-tetrahydro-1H-yohimban-14-one, also known as rauwolscine, is a natural alkaloid found in several plants, including Rauwolfia serpentina and Pausinystalia yohimbe. This compound has attracted attention due to its potential therapeutic properties, particularly in the treatment of various diseases and disorders.
Wirkmechanismus
Rauwolscine acts as an alpha-2 adrenergic receptor antagonist, which means it blocks the activity of these receptors in the body. This leads to an increase in the release of norepinephrine, a neurotransmitter that plays a role in regulating blood pressure, heart rate, and other physiological functions. Rauwolscine also has an affinity for serotonin receptors, which may contribute to its anxiolytic and antidepressant effects.
Biochemische Und Physiologische Effekte
Rauwolscine has been shown to have several biochemical and physiological effects. It can increase blood pressure and heart rate, which may have implications for its use in the treatment of hypotension. Rauwolscine has also been shown to have anxiolytic and antidepressant effects, possibly due to its activity on serotonin receptors. Additionally, 3,11,12,21-tetrahydro-1H-yohimban-14-one has been shown to have anti-cancer properties, although the exact mechanism of action is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
Rauwolscine has several advantages for use in lab experiments. It is a natural compound that can be easily extracted from plant sources, making it a cost-effective option for researchers. Additionally, 3,11,12,21-tetrahydro-1H-yohimban-14-one has been studied extensively, so there is a wealth of information available on its properties and potential therapeutic uses. However, there are also limitations to using 3,11,12,21-tetrahydro-1H-yohimban-14-one in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, 3,11,12,21-tetrahydro-1H-yohimban-14-one has been shown to have some toxicity in animal studies, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 3,11,12,21-tetrahydro-1H-yohimban-14-one. One area of interest is its potential as an anti-cancer agent, as studies have shown promising results in this area. Additionally, 3,11,12,21-tetrahydro-1H-yohimban-14-one may have applications in the treatment of obesity, as it has been shown to have effects on adipose tissue metabolism. Further research is also needed to fully understand the mechanism of action of 3,11,12,21-tetrahydro-1H-yohimban-14-one and its potential therapeutic uses in various diseases and disorders.
Synthesemethoden
Rauwolscine can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method of synthesis involves the extraction of 3,11,12,21-tetrahydro-1H-yohimban-14-one from the bark of the Pausinystalia yohimbe tree, followed by purification using chromatography techniques. Alternatively, 3,11,12,21-tetrahydro-1H-yohimban-14-one can be synthesized chemically from yohimbine, another alkaloid found in the same plant.
Wissenschaftliche Forschungsanwendungen
Rauwolscine has been studied extensively for its potential therapeutic properties. Some of the areas of research include its effects on blood pressure, anxiety, depression, and sexual dysfunction. Rauwolscine has also been investigated for its potential as an anti-cancer agent and a treatment for obesity.
Eigenschaften
CAS-Nummer |
39662-68-5 |
|---|---|
Produktname |
3,11,12,21-tetrahydro-1H-yohimban-14-one |
Molekularformel |
C19H16N2O |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
3,11,12,21-tetrahydro-1H-yohimban-14-one |
InChI |
InChI=1S/C19H16N2O/c22-19-13-6-2-1-5-12(13)11-17-18-15(9-10-21(17)19)14-7-3-4-8-16(14)20-18/h1-8,17,20H,9-11H2 |
InChI-Schlüssel |
JFYGOKQVGRLDGO-UHFFFAOYSA-N |
SMILES |
C1CN2C(CC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4 |
Kanonische SMILES |
C1CN2C(CC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4 |
Andere CAS-Nummern |
39662-68-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole](/img/structure/B184515.png)
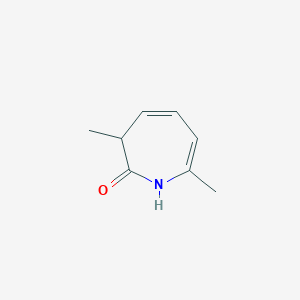
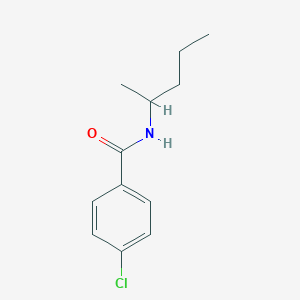
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B184519.png)
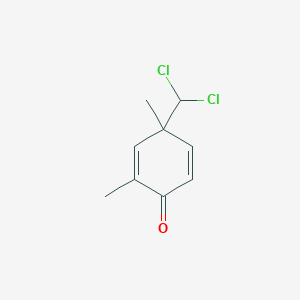
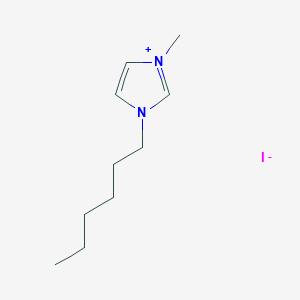
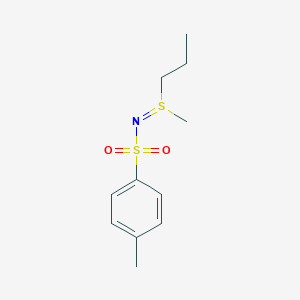
![(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline](/img/structure/B184525.png)
